Bienvenue dans la boutique en ligne BenchChem!

5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride

GHS hazard classification acute toxicity laboratory safety

5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS 1341453-26-6, MFCD18285055) is a difluoromethoxy-substituted benzenesulfonyl chloride building block bearing a 5-cyano electron‑withdrawing group (MW 267.64 g·mol⁻¹, C₈H₄ClF₂NO₃S, typical commercial purity ≥95% HPLC). It belongs to the functionalized arylsulfonyl chloride class widely employed in sulfonamide, sulfonate ester and sulfone construction, but its specific combination of a strong electron‑withdrawing cyano group and the metabolically distinctive difluoromethoxy motif creates a physicochemical and reactivity profile that cannot be replicated by simple mono‑substituted or non‑fluorinated analogs.

Molecular Formula C8H4ClF2NO3S
Molecular Weight 267.63
CAS No. 1341453-26-6
Cat. No. B2552802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride
CAS1341453-26-6
Molecular FormulaC8H4ClF2NO3S
Molecular Weight267.63
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)S(=O)(=O)Cl)OC(F)F
InChIInChI=1S/C8H4ClF2NO3S/c9-16(13,14)7-3-5(4-12)1-2-6(7)15-8(10)11/h1-3,8H
InChIKeyNRNMCVZQGSLMFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS 1341453-26-6) Procurement-Relevant Baseline Profile


5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride (CAS 1341453-26-6, MFCD18285055) is a difluoromethoxy-substituted benzenesulfonyl chloride building block bearing a 5-cyano electron‑withdrawing group (MW 267.64 g·mol⁻¹, C₈H₄ClF₂NO₃S, typical commercial purity ≥95% HPLC) . It belongs to the functionalized arylsulfonyl chloride class widely employed in sulfonamide, sulfonate ester and sulfone construction, but its specific combination of a strong electron‑withdrawing cyano group and the metabolically distinctive difluoromethoxy motif creates a physicochemical and reactivity profile that cannot be replicated by simple mono‑substituted or non‑fluorinated analogs [1].

Why Generic Substitution of 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride Carries Undocumented Risk in R&D Procurement


Although numerous benzenesulfonyl chlorides are available, the presence, position and electronic character of ring substituents directly modulate hydrolysis rate, sulfonamide‑formation kinetics and the ADME properties of downstream products . Replacing the 2‑difluoromethoxy group of 1341453-26-6 with a simpler methoxy (e.g., CAS 409359‑25‑7) not only alters LogP and hydrogen‑bond acceptor count but also introduces additional acute‑toxicity hazard categories (H301/H311/H331) that may complicate laboratory handling and scale‑up . Similarly, deleting the 5‑cyano group (as in 4‑(difluoromethoxy)benzenesulfonyl chloride, CAS 351003‑34‑4) lowers topological polar surface area by ≈15.4 Ų and shifts computed LogP upward by ~0.8 units, which can significantly affect solubility and target engagement in medicinal‑chemistry campaigns [1]. These differences mean that “in‑class” substitution without experimental re‑validation can invalidate SAR conclusions, alter reaction outcomes and expose project timelines to unanticipated safety burdens.

Quantitative Evidence Guide: Where 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride (1341453-26-6) Diverges from Its Closest Analogs


Reduced Acute-Toxicity Hazard Burden Relative to the Direct Methoxy Analog

The target compound carries only H314 (severe skin burns/eye damage) as its principal GHS hazard, whereas the closest methoxy isostere (5‑cyano‑2‑methoxybenzenesulfonyl chloride, CAS 409359‑25‑7) additionally requires H301 (toxic if swallowed), H311 (toxic in contact with skin) and H331 (toxic if inhaled) . This means the difluoromethoxy analog reduces the number of acute‑toxicity hazard categories from four to one, directly lowering the safety‑engineering and personal‑protective‑equipment requirements for routine laboratory use.

GHS hazard classification acute toxicity laboratory safety procurement risk

Lower Lipophilicity and Higher Polar Surface Area versus the Non‑Cyano Difluoromethoxy Analog

The 5‑cyano substituent increases topological polar surface area (TPSA) by 15.36 Ų (67.16 vs. 51.80 Ų for 4‑(difluoromethoxy)benzenesulfonyl chloride) while reducing computed LogP by ~0.8 units (2.09 vs. 2.90 for the non‑cyano analog) [1]. Both parameters move the compound in a direction generally associated with improved aqueous solubility and lower non‑specific protein binding—desirable features for fragment‑based screening and probe‑compound libraries.

Lipinski parameters LogP topological polar surface area medicinal chemistry design

Unsubstituted 4‑Position Offers a Distinct Vector for Iterative Derivatization

In the 4‑cyano‑2‑(difluoromethoxy)‑5‑fluoro regioisomer (CAS 1805663‑48‑2), the 4‑ and 5‑positions are both blocked, forcing further electrophilic aromatic substitution or cross‑coupling exclusively to the 6‑position . The 5‑cyano‑2‑difluoromethoxy substitution pattern of 1341453‑26‑6 leaves the 4‑position unsubstituted, providing an additional vector for late‑stage functionalization such as halogenation, nitration, or metal‑catalyzed coupling without requiring protecting‑group maneuvers [1]. This architectural difference can reduce step‑count in diversity‑oriented library synthesis.

regiochemistry synthetic accessibility diversity-oriented synthesis scaffold decoration

Hydrogen‑Bond Acceptor Profile Differentiated from Trifluoromethoxy and Methoxy In‑Class Alternatives

The difluoromethoxy group (-OCHF₂) provides four hydrogen‑bond acceptor sites (counting oxygen and fluorine lone pairs) versus three for methoxy (-OCH₃) and five for trifluoromethoxy (-OCF₃) [1]. This intermediate H‑bond acceptor count, combined with the electron‑withdrawing cyano group, tunes the overall donor/acceptor balance of the scaffold in a way not achievable with single‑substituent replacements, offering medicinal chemists a fine‑grained tool for modulating target engagement while maintaining acceptable permeability.

hydrogen-bond acceptor count molecular recognition solubility CNS drug design

Highest‑Confidence Application Scenarios for 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride Based on Differentiation Evidence


Medicinal Chemistry Sulfonamide Library Synthesis with Streamlined Safety Workflows

When generating diverse sulfonamide libraries for high‑throughput screening, the lower acute‑toxicity hazard profile of 1341453‑26‑6 (single H314 classification vs. four H‑statements for the methoxy analog) reduces the burden of engineering controls and permits parallel synthesis in standard fume‑hood settings . This is especially valuable in academic and biotech labs where dedicated toxic‑gas or skin‑absorption monitoring infrastructure is unavailable.

Fragment‑Based Drug Discovery Requiring Balanced Polarity and Low Lipophilicity

The combination of LogP 2.09 and TPSA 67.16 Ų positions this scaffold favorably for fragment screens targeting enzymes with polar active sites or protein‑protein interaction surfaces [1]. The 5‑cyano group contributes to aqueous solubility while providing a crystallographic handle (nitrile as a weak hydrogen‑bond acceptor) for X‑ray structure determination of target‑ligand complexes.

Late‑Stage Diversification Campaigns Exploiting the Free 4‑Position

Programs that require iterative decoration of the benzene core—such as SAR exploration around a primary sulfonamide hit—benefit from the unsubstituted 4‑position, which is open to halogenation, Suzuki coupling, or Buchwald‑Hartwig amination without prior deprotection steps . This contrasts with the 4‑cyano‑5‑fluoro analog where that position is permanently blocked.

CNS‑Penetrant Probe Development Leveraging Optimized Hydrogen‑Bond Acceptor Count

The difluoromethoxy substituent provides an intermediate HBA count (4 per group) that is empirically associated with improved CNS exposure relative to trifluoromethoxy (higher HBA, often limiting permeability) while retaining greater metabolic stability than methoxy (susceptible to O‑demethylation) . Researchers designing brain‑exposed sulfonamide probes can therefore select 1341453‑26‑6 as a starting building block to balance permeability and metabolic stability.

Quote Request

Request a Quote for 5-Cyano-2-(difluoromethoxy)benzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.